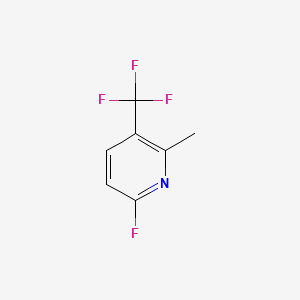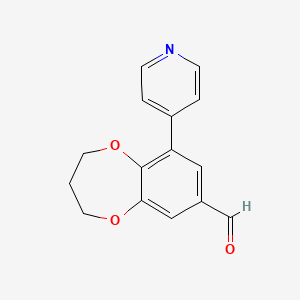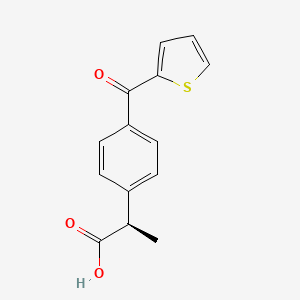
(R)-Suprofen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Suprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of propionic acid derivatives. It is the enantiomer of suprofen, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. This compound is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of pain and inflammation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Suprofen typically involves the resolution of racemic suprofen or the asymmetric synthesis of the ®-enantiomer. One common method is the resolution of racemic suprofen using chiral agents or chromatography techniques. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or starting materials to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Suprofen often involves large-scale resolution techniques or asymmetric synthesis methods. These processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
®-Suprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Suprofen can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
®-Suprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new analgesic and anti-inflammatory drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of ®-Suprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, ®-Suprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.
類似化合物との比較
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar analgesic and anti-inflammatory properties.
Ketoprofen: A related compound with similar uses in the treatment of pain and inflammation.
Naproxen: Another NSAID with similar mechanisms of action and therapeutic effects.
Uniqueness
®-Suprofen is unique in its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other NSAIDs. This specificity can lead to differences in efficacy, safety, and side effect profiles.
特性
CAS番号 |
52780-13-9 |
|---|---|
分子式 |
C14H12O3S |
分子量 |
260.31 g/mol |
IUPAC名 |
(2R)-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/t9-/m1/s1 |
InChIキー |
MDKGKXOCJGEUJW-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
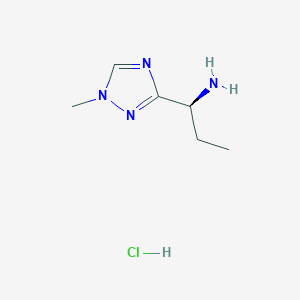
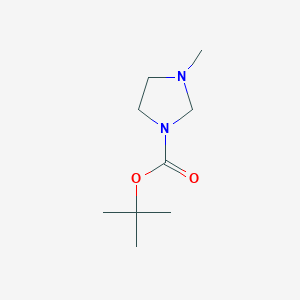

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
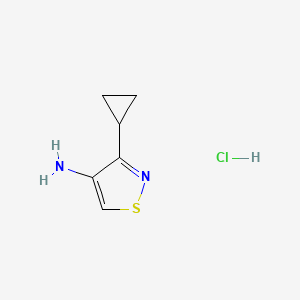


![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)

